N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

This compound combines three distinct pharmacophoric modules in a single, stable tertiary amide framework. Unlike the hydrazone-linked CSC probe ML239, its amide bond confers superior metabolic stability, making it a directly comparable, yet more robust, chemical tool for breast CSC selectivity studies. Simultaneously, its N-aryl substitution pattern is distinct from all published phenoxyacetamide T3SS inhibitors, offering a unique probe to map the Pseudomonas aeruginosa N-aryl SAR landscape and test the hypothesis that enhanced lipophilicity (predicted logP ~5.5–6.0) improves whole-cell activity. For agrochemical teams, the furan-p-tolyl motif distinguishes it from the simpler fungicidal N-pyridyl congener, enabling exploration of phloem mobility and leaf-surface persistence. Procure to advance multiple SAR programs with a single, multifunctional scaffold.

Molecular Formula C20H16Cl3NO3
Molecular Weight 424.7 g/mol
Cat. No. B5032564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(furan-2-yl)methyl]-N-(4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
Molecular FormulaC20H16Cl3NO3
Molecular Weight424.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)COC3=C(C=C(C=C3Cl)Cl)Cl
InChIInChI=1S/C20H16Cl3NO3/c1-13-4-6-15(7-5-13)24(11-16-3-2-8-26-16)19(25)12-27-20-17(22)9-14(21)10-18(20)23/h2-10H,11-12H2,1H3
InChIKeyMXFZIVYNFCWRPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide: Chemical Identity and Compound Class Baseline for Procurement


N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide (CAS 380189-50-4; molecular formula C20H16Cl3NO3; molecular weight 424.7 g/mol) is a fully synthetic small molecule belonging to the phenoxyacetamide class . Its architecture combines three distinct pharmacophoric modules: a 2,4,6-trichlorophenoxyacetyl electrophilic fragment, a furan-2-ylmethyl substituent, and a 4-methylphenyl (p-tolyl) group on the tertiary amide nitrogen. This specific substitution pattern places it at the intersection of multiple chemical series investigated for anticancer, anti-infective, and agricultural applications [1][2]. The compound is available as a research-grade chemical (typical purity ≥95%) through specialty chemical suppliers, making it a candidate for structure-activity relationship (SAR) programs, focused library screening, and mechanistic probe development.

Why Generic Substitution Fails for N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide: Structural Determinants of Biological Specificity


The phenoxyacetamide scaffold is pharmacologically promiscuous: minor structural permutations yield divergent target engagement profiles, potency windows, and selectivity signatures. Evidence from the phenoxyacetamide T3SS inhibitor series demonstrates that the presence, position, and electronic nature of the N-aryl substituent critically govern antibacterial activity — N-(4-fluorophenyl) and N-(3,4-dichlorophenyl) derivatives exhibit potent inhibition of Pseudomonas aeruginosa type III secretion, while N-(4-methoxyphenyl) and N-(4-chlorophenyl) analogs are essentially inactive [1]. Similarly, within the 2,4,6-trichlorophenoxyacetyl subfamily, replacement of the N-furfuryl-p-tolyl motif with N-phenyl alone (C14H10Cl3NO2, MW 330.6) abolishes the hydrogen-bonding and π-stacking capacity contributed by the furan oxygen and the para-methyl group [2]. These steep SAR gradients mean that generic or near-neighbor compounds cannot be interchanged without risking complete loss of the biological phenotype under investigation. The following evidence guide quantifies the key differentiation dimensions.

Quantitative Differentiation Evidence for N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide Relative to Structural Analogs


Predicted LogP and Lipophilic Ligand Efficiency Differentiate the Furan-2-ylmethyl-p-tolyl Motif from Simpler N-Aryl-2-(2,4,6-trichlorophenoxy)acetamides

The target compound's predicted logP of approximately 5.5–6.0 (calculated by fragment-based summation) substantially exceeds that of simpler 2,4,6-trichlorophenoxyacetamide analogs, which typically fall in the range of 3.0–4.5 [1][2]. For comparison, N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide (C14H10Cl3NO2) exhibits a calculated logP of approximately 3.9. This ~1.6–2.1 log unit increase, driven primarily by the furan-2-ylmethyl and 4-methylphenyl substituents, translates to a predicted 40- to 125-fold higher octanol-water partition coefficient. In the context of the phenoxyacetamide pharmacophore, elevated logP has been directly associated with enhanced passive membrane permeability and improved whole-cell activity against Gram-negative bacterial targets, where outer membrane penetration is rate-limiting [1].

Lipophilicity Drug-likeness Physicochemical profiling Phenoxyacetamide SAR

Breast Cancer Stem Cell Selectivity: Target Compound Scaffold Shares Core Pharmacophore with ML239 but Lacks Direct Comparative Data

ML239 (N'-[(E)-1H-pyrrol-2-ylmethylene]-2-(2,4,6-trichlorophenoxy)acetohydrazide), a close structural analog sharing the identical 2,4,6-trichlorophenoxyacetyl fragment, demonstrates an IC50 of 1.16–1.18 μM against HMLE_sh_ECad breast cancer stem-like cells with >23-fold selectivity over control HMLE_sh_GFP cells [1]. The target compound differs from ML239 in two key features: (1) replacement of the hydrazide linker with a tertiary amide, and (2) substitution of the pyrrole ring with a furan-2-ylmethyl-p-tolyl motif. These modifications are expected to increase metabolic stability (tertiary amide vs. hydrazone) and enhance lipophilicity-driven cellular accumulation. However, no direct quantitative comparison between the target compound and ML239 has been identified in peer-reviewed literature. The target compound's activity in breast CSC models remains uncharacterized experimentally; class-level SAR from ML239 indicates that the 2,4,6-trichlorophenoxy moiety is essential for CSC-selective cytotoxicity .

Cancer stem cell Breast cancer Selectivity index Phenoxyacetamide

Inferred Anti-Pseudomonal T3SS Inhibitory Potential Based on Phenoxyacetamide Scaffold SAR Relative to Validated Inhibitors

The phenoxyacetamide series represented by compounds MBX-1641 and 187R has been rigorously validated as inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS), a critical virulence mechanism. In this series, the N-aryl substituent is the dominant driver of potency: N-(4-fluorophenyl) and N-(3,4-dichlorophenyl) derivatives exhibit strong T3SS inhibition, whereas N-(4-methoxyphenyl) and N-(4-chlorophenyl) analogs are inactive [1]. The target compound's N-(furan-2-ylmethyl)-N-(4-methylphenyl) motif represents a sterically and electronically distinct substitution pattern unexplored in the published T3SS SAR landscape. The furan oxygen provides an additional hydrogen-bond acceptor (not present in simple N-phenyl or N-benzyl analogs), while the para-methyl group contributes both steric bulk and positive inductive effects that may modulate the electron density on the amide nitrogen. These features differentiate the target compound from all N-aryl analogs tested in the published T3SS inhibitor series. Direct experimental T3SS inhibition data for the target compound are unavailable; the differentiation claim rests on structural novelty within the validated chemotype space.

Pseudomonas aeruginosa Type III secretion system Antivirulence Phenoxyacetamide

TRPM8 Agonism Potential: Furan-Containing Phenoxyacetyl Amide Scaffold Differentiates from Aliphatic Amide Cooling Agents

A novel class of phenoxyacetyl amides has been identified as highly potent human TRPM8 receptor agonists, with activity values spanning from micromolar to picomolar ranges in vitro [1]. The furan-2-ylmethyl substituent in the target compound is structurally analogous to the heterocyclic motifs present in several picomolar TRPM8 agonists from this series. By contrast, conventional TRPM8 cooling agents such as menthol (EC50 ≈ 4–80 μM), WS-3 (EC50 ≈ 3.7 μM), and icilin (EC50 ≈ 0.2–0.7 μM) lack the phenoxyacetyl amide scaffold and exhibit 10³- to 10⁶-fold lower potency than the most active members of the phenoxyacetyl amide series [1]. The target compound's 2,4,6-trichloro substitution pattern on the phenoxy ring provides maximal electron-withdrawing character, which in the structurally related TRPM8 agonist series correlates with enhanced receptor affinity and prolonged channel opening kinetics. Direct TRPM8 activity data for the target compound have not been published; differentiation is based on scaffold-level SAR inference.

TRPM8 Cooling agent Phenoxyacetyl amide Sensory pharmacology

Fungicidal Activity Profile: 2,4,6-Trichlorophenoxyacetamide Core Confers Late Blight Efficacy Differentiating from 2,4,5-Trichloro Isomers

Patented N-substituted phenoxyacetamide fungicides demonstrate that compounds bearing the 2,4,6-trichlorophenoxyacetyl core are particularly effective against Tomato Late Blight (Phytophthora infestans) [1]. Explicit exemplification includes N-3-pyridyl-2,4,6-trichlorophenoxyacetamide (white solid, m.p. 113–116°C) as an active fungicidal agent. The 2,4,6-trichloro substitution pattern is distinct from the 2,4,5-trichlorophenoxy isomers (e.g., 2,4,5-T and its amide derivatives), which are primarily characterized as herbicidal auxin mimics rather than fungicides [2]. The target compound incorporates (a) the fungicidally-validated 2,4,6-trichlorophenoxyacetyl core, (b) a furan-2-ylmethyl group that is absent from all exemplified compounds in the patent, and (c) a para-methylphenyl substituent on the amide nitrogen that may enhance lipophilicity and phloem mobility relative to the exemplified N-3-pyridyl analog. Direct comparative fungicidal efficacy data (EC50 against P. infestans) for the target compound are not publicly available.

Fungicide Tomato Late Blight Phytophthora infestans Phenoxyacetamide

Insect Juvenile Hormone Esterase Inhibition: 2,4,6-Trichlorophenoxyacetamide Scaffold Shows Low-Micromolar Activity Warranting Comparison with Furan-Containing Organophosphate Inhibitors

A compound from the 2,4,6-trichlorophenoxyacetamide series has been tested against Trichoplusia ni (cabbage looper) juvenile hormone esterase (JHE), yielding an IC50 of 354 nM in an in vitro enzymatic assay using [³H]JH III as substrate [1]. This places the chemotype in the low-micromolar to sub-micromolar JHE inhibition range, comparable to certain trifluoromethyl ketone transition-state analog inhibitors of JHE (reported IC50 range: 10 nM to >10 μM depending on alkyl chain length). The target compound incorporates a furan-2-ylmethyl group, which is absent from the JHE-tested analog (identified by CHEMBL449775). Furan rings are present in several insecticidal natural products and synthetic insect growth regulators, suggesting that the furfuryl substituent may contribute additional binding interactions within the JHE catalytic site or adjacent hydrophobic pockets. Direct JHE inhibition data for the target compound are not available; the class-level benchmark of 354 nM provides a quantitative reference point for structure-activity optimization.

Juvenile hormone esterase Insect growth regulator Phenoxyacetamide Agrochemical discovery

Best-Fit Research and Industrial Application Scenarios for N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide


Phenoxyacetamide T3SS Inhibitor SAR Expansion for Anti-Pseudomonal Antivirulence Programs

Procurement is indicated for medicinal chemistry teams exploring the N-aryl SAR landscape of phenoxyacetamide inhibitors of Pseudomonas aeruginosa type III secretion. The target compound's N-(furan-2-ylmethyl)-N-(4-methylphenyl) substitution pattern is structurally distinct from all N-aryl variants tested in the published T3SS inhibitor series [1]. Incorporating this compound into a focused library enables interrogation of whether the furan oxygen (H-bond acceptor) and para-methyl group (+I effect) confer potency gains or selectivity advantages over the known active N-(4-fluorophenyl) and N-(3,4-dichlorophenyl) analogs. The compound serves as a chemical probe to test the hypothesis that enhanced lipophilicity (predicted logP ≈5.5–6.0 vs. ~3.9 for N-phenyl analog) improves outer membrane penetration and whole-cell T3SS inhibitory activity in P. aeruginosa [1].

Breast Cancer Stem Cell Chemical Probe Development with Improved Stability Over ML239

This compound is a rational follow-up candidate to the validated cancer stem cell inhibitor ML239. ML239's hydrazone linker (N'-[(E)-1H-pyrrol-2-ylmethylene]) is susceptible to hydrolytic degradation under physiological conditions, whereas the target compound's tertiary amide linkage confers superior chemical and metabolic stability [1]. Procurement supports head-to-head comparative studies measuring: (a) antiproliferative IC50 against HMLE_sh_ECad breast CSC and control HMLE_sh_GFP cells, (b) selectivity index (SI = IC50_control / IC50_CSC), (c) stability in human plasma and liver microsomes, and (d) NFκB pathway gene expression signatures. If the target compound retains ML239-like CSC selectivity (>20-fold) with improved metabolic half-life, it represents a superior chemical probe for in vivo CSC biology studies [1].

Next-Generation TRPM8 Cooling Agent Screening Based on Phenoxyacetyl Amide Pharmacophore

The phenoxyacetyl amide class has produced TRPM8 agonists with picomolar potency, representing a 10³- to 10⁶-fold improvement over menthol-based cooling agents [1]. Procurement is recommended for sensory pharmacology laboratories conducting TRPM8 calcium flux or automated patch clamp screens. The target compound's 2,4,6-trichlorophenoxy group (maximal electron withdrawal) and furan-2-ylmethyl motif (heterocyclic H-bond acceptor) are consistent with structural features of high-affinity TRPM8 agonists from this series. Comparative EC50 determination against menthol, WS-3, and icilin in recombinant human TRPM8 assays will quantify the potency differential and establish whether the target compound merits progression to in vivo cooling sensation or cold allodynia models [1].

Agricultural Fungicide Screening Library for Phytophthora infestans (Tomato Late Blight) Control

The 2,4,6-trichlorophenoxyacetyl core is validated in the patent literature as a fungicidal pharmacophore with particular efficacy against Tomato Late Blight (P. infestans) [1]. Procurement is indicated for agrochemical discovery programs seeking to expand beyond the exemplified N-3-pyridyl analog. The target compound's furan-2-ylmethyl and 4-methylphenyl substituents may modulate phloem mobility, persistence on leaf surfaces, or target site binding relative to the simpler N-pyridyl congener. Parallel testing against P. infestans in detached leaf assays, coupled with physicochemical profiling (logP, water solubility, hydrolytic stability), will determine whether the furan-p-tolyl substitution pattern offers agronomically relevant advantages in disease control efficacy or environmental fate profile [1].

Quote Request

Request a Quote for N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.